Diamino(sulfanylidene)phosphanium
Description
Diamino(sulfanylidene)phosphanium is a phosphorus-centered compound featuring two amino groups (–NH₂) and a sulfanylidene (–S=) substituent. Phosphorus compounds with amino and sulfur-based ligands are often explored for their electronic versatility, catalytic activity, and thermal stability .
Properties
CAS No. |
15176-86-0 |
|---|---|
Molecular Formula |
H4N2PS+ |
Molecular Weight |
95.09 g/mol |
IUPAC Name |
diamino(sulfanylidene)phosphanium |
InChI |
InChI=1S/H4N2PS/c1-3(2)4/h(H4,1,2,4)/q+1 |
InChI Key |
BBLONAPXGAIMQH-UHFFFAOYSA-N |
Canonical SMILES |
N[P+](=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diamino(sulfanylidene)phosphanium typically involves the reaction of phosphorus trichloride with ammonia and hydrogen sulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
PCl3+2NH3+H2S→P(NH2)2S+3HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Diamino(sulfanylidene)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Substitution reactions with halogens or other nucleophiles can produce a range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products:
Oxidation: Sulfonamides
Reduction: Phosphine derivatives
Substitution: Various halogenated derivatives
Scientific Research Applications
Diamino(sulfanylidene)phosphanium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of diamino(sulfanylidene)phosphanium involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo redox reactions makes it a versatile reagent in biochemical processes.
Comparison with Similar Compounds
Cyclophosphazenes (Cyclotriphosphazenes and Cyclotetraphosphazenes)
Cyclophosphazenes, such as 1,1-spiro(ethylenediamino)-3,3,5,5-tetrachlorocyclotriphosphazene, are cyclic structures with alternating P–N bonds. Key comparisons include:
- Substituent Effects: Cyclotriphosphazenes with amino and azido groups exhibit high nitrogen content, making them candidates for energetic materials. Replacing azido groups with sulfanylidene in Diamino(sulfanylidene)phosphanium could alter electron distribution and stability .
- Stability : DFT studies (B3LYP/B3PW91 methods) on cyclotetraphosphazene isomers reveal that substituent positioning (cis vs. trans) significantly impacts thermodynamic stability. Sulfanylidene groups may introduce steric or electronic effects distinct from azido or nitro groups .
- Applications : Cyclophosphazenes are used in high-energy materials, whereas sulfur-containing phosphorus compounds (e.g., molybdenum sulfide clusters) are catalytic .
Table 1: Cyclophosphazenes vs. Hypothetical this compound
| Property | Cyclotriphosphazene (Amino/Azido) | This compound (Hypothetical) |
|---|---|---|
| Structure | Cyclic P₃N₃ backbone | Likely monomeric or smaller cyclic |
| Key Substituents | Amino, azido | Amino, sulfanylidene |
| Stability | DFT-predicted cis/trans effects | Potential lower symmetry due to –S= group |
| Applications | Energetic materials | Catalysis, coordination chemistry |
Diamino-Organophosphorus Polymers
Diamino benzenes with phosphonyl groups, such as 1-(diorganophosphonyl)-2,4-diaminobenzene, are polymerized into flame-resistant materials. Comparisons include:
- Synthesis: Nitration and reduction of phosphonyl-methyl benzenes yield diamino compounds, whereas this compound may require alternative routes (e.g., ligand substitution on phosphorus) .
- Thermal Stability: Phosphorus-containing polymers in exhibit high thermal stability for aerospace applications. Sulfur’s electronegativity in this compound could enhance flame resistance but reduce oxidative stability .
Table 2: Organophosphorus Polymers vs. Sulfur-Containing Analogs
| Property | Diamino-Benzene Polymer | This compound (Hypothetical) |
|---|---|---|
| Backbone | Aromatic benzene | Phosphorus-centered |
| Key Functional Groups | Phosphonyl, nitro | Sulfanylidene, amino |
| Synthesis Route | Nitration/reduction | Ligand substitution or cluster assembly |
| Application | Flame-resistant polymers | Potential catalysts or ligands |
Catalytic Molybdenum Sulfide Clusters
highlights a diamino molybdenum sulfide cluster for reductive amination.
- Catalytic Mechanism: The molybdenum cluster preserves integrity during catalysis, suggesting that this compound could stabilize transition states via P–S bonding .
- Ligand Effects: Ruthenium-catalyzed diamino synthesis () shows ligand-dependent reactivity. Phosphorus ligands in this compound may exhibit unique electronic effects compared to Mo/S systems .
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